2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)-
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Overview
Description
2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)- is a compound belonging to the oxazolidinone class, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)- typically involves the cyclization of β-amino alcohols with carbonyl compounds. One common method is the reaction of β-amino alcohols with phosgene or its derivatives, which leads to the formation of the oxazolidinone ring . Another approach involves the asymmetric hydrogenation of 2-oxazolones using ruthenium (II)–NHC-catalyzed reactions, which provides high enantioselectivity and yields .
Industrial Production Methods
Industrial production of oxazolidinones often employs scalable and efficient synthetic routes. The use of chiral auxiliaries, such as Evans’ chiral auxiliaries, is common in industrial settings to ensure high stereoselectivity in the final product . Additionally, the use of transition metal-catalyzed reactions, such as those involving ruthenium catalysts, allows for the large-scale production of enantioenriched oxazolidinones .
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert oxazolidinones to their corresponding amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the oxazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction reactions produce amino alcohols .
Scientific Research Applications
2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)- involves the inhibition of bacterial protein synthesis. This compound binds to the bacterial ribosome and prevents the formation of the initiation complex, thereby inhibiting the early stages of protein synthesis . This mechanism is distinct from other protein synthesis inhibitors and contributes to its effectiveness against resistant bacterial strains .
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a similar mechanism of action.
Sutezolid: An oxazolidinone derivative under investigation for its potential use in treating tuberculosis.
Uniqueness
2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)- is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other oxazolidinones . Its high enantioselectivity and potential for use as a chiral auxiliary also distinguish it from other compounds in this class .
Properties
CAS No. |
503001-47-6 |
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Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl acetate |
InChI |
InChI=1S/C6H9NO4/c1-4(8)10-2-5-3-11-6(9)7-5/h5H,2-3H2,1H3,(H,7,9)/t5-/m0/s1 |
InChI Key |
PYGFRLHVPKAVGF-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]1COC(=O)N1 |
Canonical SMILES |
CC(=O)OCC1COC(=O)N1 |
Origin of Product |
United States |
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